3-(Phenylsulfanyl)benzamide is an organic compound characterized by its phenylsulfanyl group attached to a benzamide structure. It belongs to the class of compounds known as sulfides and amides, which are significant in various chemical and biological applications. The compound's structure can be represented as CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
3-(Phenylsulfanyl)benzamide is classified under:
The synthesis of 3-(Phenylsulfanyl)benzamide can be achieved through several methods:
3-(Phenylsulfanyl)benzamide can participate in various chemical reactions:
The mechanism of action for 3-(Phenylsulfanyl)benzamide involves several steps depending on the specific reaction pathway:
Kinetic studies may provide insights into activation energies and rate constants for reactions involving this compound.
3-(Phenylsulfanyl)benzamide finds applications in various fields:
Research continues into optimizing synthesis methods and exploring new applications for this versatile compound in medicinal chemistry and materials science.
Benzamide derivatives represent a privileged scaffold in medicinal chemistry, with documented therapeutic applications spanning over five decades. Early developments focused on their role as dopamine D2 receptor antagonists, exemplified by metoclopramide (anti-emetic) and sulpiride (antipsychotic). These agents demonstrated the scaffold’s versatility in modulating neurological and gastrointestinal pathways [1] [7]. The 1990s–2000s saw benzamides repurposed as epigenetic modulators, particularly as histone deacetylase (HDAC) inhibitors. Benzamide-based HDAC inhibitors (e.g., MS-275/entinostat and CI-994/tucidinostat) exhibit class I HDAC selectivity (HDACs 1, 2, 3) by exploiting a unique zinc-binding mechanism via 2-aminoanilide motifs, contrasting with pan-inhibitory hydroxamates like vorinostat [1] [10]. Concurrently, benzamides emerged as PARP-1 inhibitors (e.g., 3-aminobenzamide/3-AB), pivotal in DNA repair pathways for oncology [1].
Table 1: Key Historical Benzamide Derivatives and Therapeutic Applications
| Compound | Primary Target/Activity | Therapeutic Area | Structural Feature |
|---|---|---|---|
| Metoclopramide | Dopamine D2/5-HT3 antagonist | Anti-emetic | Simple substituted benzamide |
| Sulpiride | Dopamine D2 antagonist | Antipsychotic | N-ethylpyrrolidine moiety |
| Entinostat (MS-275) | Class I HDAC inhibitor | Oncology | 2-Aminoanilide |
| Tucidinostat (CI-994) | Class I HDAC inhibitor | Oncology | 2-Aminoanilide |
| 3-Aminobenzamide | PARP-1 inhibitor | DNA repair/Oncology | Meta-aminobenzamide |
The scaffold’s evolution highlights structural adaptability: modifications at the amide nitrogen, benzene ring substituents (e.g., methoxy, amino), and hybridization with sulfonamides or heterocycles fine-tune target selectivity [1] [4] [9].
3-(Phenylsulfanyl)benzamide (3-PSB) integrates a phenylsulfanyl moiety (–S–C₆H₅) at the meta-position of the benzamide core. This modification enhances:
Table 2: Structure-Activity Relationship (SAR) of 3-(Phenylsulfanyl)benzamide Analogs
| Modification Site | Biological Impact | Key Example |
|---|---|---|
| Phenylsulfanyl group | ↑ HDAC inhibition (HDAC1/2/3) due to hydrophobic tunnel filling | N-(3-(Phenylsulfanyl)propyl)benzamides |
| Amide nitrogen | Alkyl chains (e.g., propyl) → ↑ solubility; cyclic amines → ↑ kinase selectivity | 3-Methoxy-N-(3-phenylsulfanylpropyl)benzamide [3] |
| Benzene ring (C5) | Electron-withdrawing groups (e.g., –Cl) → ↑ carbonic anhydrase inhibition | 5-Chloro derivatives [9] |
| Hybrid scaffolds | Sulfonamide linkage → dual HDAC/carbonic anhydrase inhibition | Sulfonamide-benzamide hybrids [4] |
Recent studies demonstrate 3-PSB derivatives as multi-target agents:
Current innovations prioritize three paradigms:
Table 3: Emerging 3-(Phenylsulfanyl)benzamide Hybrids in Pharmacological Research
| Hybrid Scaffold | Biological Activity | Targets | Reference Compound |
|---|---|---|---|
| Sulfonamide-benzamide | Anticancer/enzyme inhibition | hCA I/II, AChE, HDACs | 3g (Ki = 4.07 nM hCA I) |
| 2H-1,2,3-Triazole | Anticancer (tubulin inhibition) | PDE4B, IL-1β | IVa–c (IC₅₀ = 6–10 µM) |
| Diphenylether-benzamide | Antiprion | PrPˢᶜ aggregation | 6h, 7i |
| Bcl-2 inhibitor core | Antiapoptotic (oncology) | Bcl-2 protein | WO2018027097A1 derivatives [2] |
Future directions include pro-drug optimization for blood-brain barrier penetration (e.g., thioether → sulfoxide conversion) and crystal structure-guided design leveraging HDAC/BCL-2 binding pocket data [2] [9] [10].
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8